molecular formula C14H18N2O6S B1387146 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid CAS No. 951624-93-4

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid

Cat. No. B1387146
CAS RN: 951624-93-4
M. Wt: 342.37 g/mol
InChI Key: PNSGHZFVLAAZJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid, also known as EPNPC, is an organic compound widely used in the chemical and pharmaceutical industries. It is a versatile reagent used in the synthesis of various organic compounds, and has also been investigated for its potential in various scientific research applications.

Mechanism of Action

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid is believed to act as an inhibitor of enzymes, specifically cytochrome P450 enzymes. These enzymes are involved in the metabolism of drugs, and inhibition of these enzymes can lead to an increase in the bioavailability of drugs. In addition, 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid has been found to interact with other enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, leading to an increase in the bioavailability of drugs. In addition, it has been found to interact with other enzymes, such as acetylcholinesterase and butyrylcholinesterase, leading to the inhibition of neurotransmitter metabolism. Finally, 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid has been found to have anti-inflammatory and anti-oxidative effects, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The use of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid in laboratory experiments has a number of advantages. It is a versatile reagent that can be used in the synthesis of various organic compounds, and it is relatively inexpensive and easy to obtain. In addition, it is a relatively safe reagent, and its interactions with enzymes can be easily monitored. However, there are also some limitations to using 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid in laboratory experiments. For example, it is highly reactive and can interact with other compounds, leading to unwanted side reactions. In addition, it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

The potential future directions for the use of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid are numerous. It has been found to have a number of biochemical and physiological effects, and it could be further investigated for its potential use in the treatment of various diseases. In addition, it could be further investigated for its potential use in drug delivery and gene expression studies. Finally, it could be further investigated for its potential use in the synthesis of other organic compounds, as well as in the synthesis of peptides and proteins.

Scientific Research Applications

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid has been used in various scientific research applications, such as in the synthesis of organic compounds, as a catalyst in organic reactions, and as an inhibitor of enzymes. It has also been used in the synthesis of pharmaceuticals, such as antifungal and antiviral agents, as well as in the synthesis of peptides and proteins. In addition, 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid has been investigated for its potential use in enzyme inhibition, drug delivery, and gene expression studies.

properties

IUPAC Name

1-(4-ethylsulfonyl-2-nitrophenyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6S/c1-2-23(21,22)11-5-6-12(13(8-11)16(19)20)15-7-3-4-10(9-15)14(17)18/h5-6,8,10H,2-4,7,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSGHZFVLAAZJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)N2CCCC(C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid
Reactant of Route 3
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid
Reactant of Route 6
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.